molecular formula C12H17N3O4S B15273278 2-Nitro-N-{2-[(2R)-pyrrolidin-2-yl]ethyl}benzene-1-sulfonamide

2-Nitro-N-{2-[(2R)-pyrrolidin-2-yl]ethyl}benzene-1-sulfonamide

Cat. No.: B15273278
M. Wt: 299.35 g/mol
InChI Key: RFCWJOFZDNVCDQ-SNVBAGLBSA-N
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Description

2-Nitro-N-{2-[(2R)-pyrrolidin-2-yl]ethyl}benzene-1-sulfonamide (CAS 1821920-54-0) is a chemical compound supplied for research and development purposes . This reagent has a molecular formula of C12H17N3O4S and a molecular weight of 299.35 g/mol . The compound features a chiral (2R)-pyrrolidin-2-yl group, which may be of significant interest in the synthesis of stereospecific molecules and for studies in asymmetric synthesis and medicinal chemistry. As a sulfonamide derivative, it serves as a valuable building block in organic synthesis, particularly for the preparation of more complex molecules. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can obtain the SMILES string (O=S(C1=CC=CC=C1 N+ =O)(NCC[C@@H]2NCCC2)=O) for computational and cheminformatics applications . For specific handling and storage conditions, please refer to the Safety Data Sheet (SDS).

Properties

Molecular Formula

C12H17N3O4S

Molecular Weight

299.35 g/mol

IUPAC Name

2-nitro-N-[2-[(2R)-pyrrolidin-2-yl]ethyl]benzenesulfonamide

InChI

InChI=1S/C12H17N3O4S/c16-15(17)11-5-1-2-6-12(11)20(18,19)14-9-7-10-4-3-8-13-10/h1-2,5-6,10,13-14H,3-4,7-9H2/t10-/m1/s1

InChI Key

RFCWJOFZDNVCDQ-SNVBAGLBSA-N

Isomeric SMILES

C1C[C@@H](NC1)CCNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

C1CC(NC1)CCNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-N-{2-[(2R)-pyrrolidin-2-yl]ethyl}benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is the nitration of N-{2-[(2R)-pyrrolidin-2-yl]ethyl}benzene-1-sulfonamide. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group into the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-N-{2-[(2R)-pyrrolidin-2-yl]ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidin-2-one derivatives under oxidative conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 2-Amino-N-{2-[(2R)-pyrrolidin-2-yl]ethyl}benzene-1-sulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

    Oxidation: Pyrrolidin-2-one derivatives.

Scientific Research Applications

2-Nitro-N-{2-[(2R)-pyrrolidin-2-yl]ethyl}benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-Nitro-N-{2-[(2R)-pyrrolidin-2-yl]ethyl}benzene-1-sulfonamide depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Structural Implications :

  • The phenyl group in the (S)-analog introduces greater hydrophobicity, likely enhancing membrane permeability but reducing aqueous solubility compared to the target compound.
  • The stereochemical divergence (R vs. S configurations) suggests distinct binding affinities in chiral environments, such as enzyme active sites.

Q & A

Q. What are the key steps in synthesizing 2-Nitro-N-{2-[(2R)-pyrrolidin-2-yl]ethyl}benzene-1-sulfonamide, and how are intermediates purified?

The synthesis typically involves:

Sulfonylation : Reacting 2-nitrobenzenesulfonyl chloride with (2R)-pyrrolidin-2-ylethylamine under basic conditions (e.g., triethylamine in dichloromethane).

Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates .

Final Product Isolation : Confirm purity via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .

Q. How is the structure and purity of this compound validated experimentally?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR spectra identify proton and carbon environments (e.g., sulfonamide NH at δ 7.8–8.2 ppm, pyrrolidine protons at δ 1.5–3.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ peak at m/z 354.12) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are matched to theoretical values (±0.3%) .

Q. What crystallographic methods are used to determine its solid-state structure?

  • Single-Crystal X-ray Diffraction (SC-XRD) : Crystals grown via slow evaporation (e.g., in methanol) are analyzed using SHELXL for refinement. Key parameters include R-factor (<0.05) and bond angle/geometry validation .
  • Data Collection : Mo Kα radiation (λ = 0.71073 Å) at 100 K. Hydrogen bonds and nitro-group geometry are critical for validation .

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfonylation step?

  • Parameter Optimization :

    VariableOptimal RangeImpact on Yield
    Temperature0–5°C (exothermic control)Prevents decomposition
    SolventAnhydrous DCMMinimizes hydrolysis
    BaseTriethylamine (2.5 eq)Neutralizes HCl efficiently
  • Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy (disappearance of sulfonyl chloride peak at 1370 cm1^{-1}) .

Q. How does the (2R)-pyrrolidinylethyl group influence biological activity?

  • Structure-Activity Relationship (SAR) :
    • The chiral pyrrolidine moiety enhances target binding (e.g., enzyme inhibition via hydrogen bonding).
    • Replacements (e.g., piperidine) reduce activity by 30–50%, as shown in comparative assays .
  • Computational Docking : Molecular docking (AutoDock Vina) predicts binding affinity to serine proteases (ΔG ≈ −8.2 kcal/mol) .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

  • Decoupling Experiments : Use 1H^1H-1H^1H COSY to identify coupling partners of ambiguous protons.
  • Dynamic NMR : Heat samples to 50°C to assess conformational exchange (e.g., pyrrolidine ring puckering) .
  • Isotopic Labeling : Synthesize 15N^{15}N-labeled analogs to confirm NH proton assignments .

Q. How is the compound’s stability assessed under varying storage conditions?

  • Accelerated Stability Testing :

    ConditionDegradation PathwayHalf-Life (25°C)
    pH 7.4 (aqueous)Hydrolysis14 days
    Dark, dry (4°C)No degradation>6 months
  • LC-MS Monitoring : Detect degradation products (e.g., free sulfonic acid at m/z 202.1) .

Q. What computational methods predict its physicochemical properties?

  • Density Functional Theory (DFT) : Calculate dipole moment (≈5.2 D) and electrostatic potential maps to identify reactive sites .
  • LogP Estimation : Use ChemAxon or ACD/Labs software (predicted LogP = 1.8) to guide solubility studies .

Q. How are polymorphic forms identified and characterized?

  • Powder X-ray Diffraction (PXRD) : Compare experimental patterns with simulated data from SC-XRD.
  • Differential Scanning Calorimetry (DSC) : Detect melting point variations (>5°C differences indicate polymorphism) .

Q. What in vitro assays evaluate its potential as a protease inhibitor?

  • Enzyme Inhibition Assays :
    • Trypsin Inhibition : Measure IC50_{50} using fluorogenic substrate Boc-Gln-Ala-Arg-AMC (typical IC50_{50} ≈ 2.1 µM) .
    • Kinetic Analysis : Lineweaver-Burk plots confirm non-competitive inhibition (Ki_i = 1.8 µM) .

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